molecular formula C12H16N4O4 B13152906 (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide

Cat. No.: B13152906
M. Wt: 280.28 g/mol
InChI Key: YYTXEZNFUNRCAN-YUMQZZPRSA-N
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Description

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide is a complex organic compound with significant potential in various scientific fields. This compound features an amino group, a nitrophenyl group, and a propanamide backbone, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common method involves the use of protecting groups for the amino functionalities, followed by coupling with the nitrophenyl group under controlled conditions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or other derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-amino-1-(4-nitrophenyl)propanediol
  • (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]propanamide

Uniqueness

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Biological Activity

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide, commonly referred to as a derivative of amino acids, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure, characterized by the presence of a nitrophenyl group and amino acid moieties, suggests possible interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C₆H₁₃N₃O₂
  • Molecular Weight : 159.186 g/mol
  • CAS Number : 24326-08-7
  • LogP : 1.01390 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 102.690 Ų

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with biological macromolecules. The nitrophenyl group may participate in electron transfer processes, while the amino acid backbone can facilitate binding to protein targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives targeting specific cancer cell lines have shown promising results:

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound AHepG20.06DHFR inhibition
Compound BPC120.10Induces apoptosis
Compound CMCF70.25Cell cycle arrest

In studies involving related compounds, the mechanism often involves inhibition of key enzymes responsible for cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various kinases .

Antioxidant Properties

The antioxidant potential of this compound has been explored through in vitro assays measuring radical scavenging activity. Compounds with similar structures have demonstrated the ability to neutralize free radicals, contributing to cellular protection against oxidative stress.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited selective toxicity towards HepG2 and MCF7 cells, with a notable reduction in cell viability at concentrations above 0.5 µM.

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that at concentrations of 50 µM, the compound reduced DPPH radical levels by approximately 70%, suggesting significant antioxidant activity comparable to established antioxidants like ascorbic acid.

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C12H16N4O4/c1-7(13)12(18)15(8(2)11(14)17)9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H2,14,17)/t7-,8-/m0/s1

InChI Key

YYTXEZNFUNRCAN-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C)C(=O)N)N

Canonical SMILES

CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)N

Origin of Product

United States

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